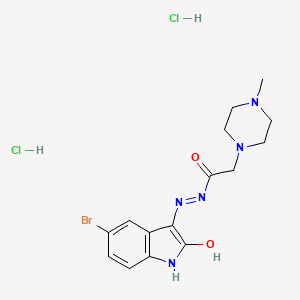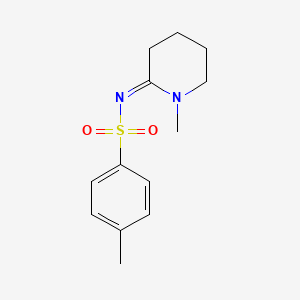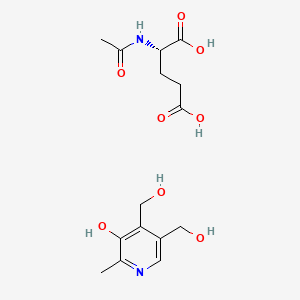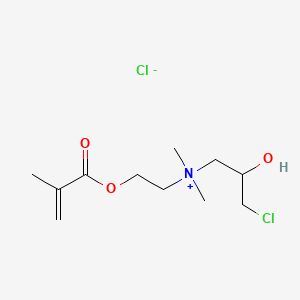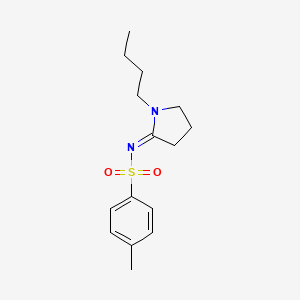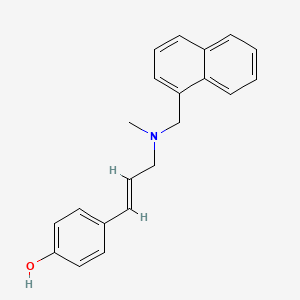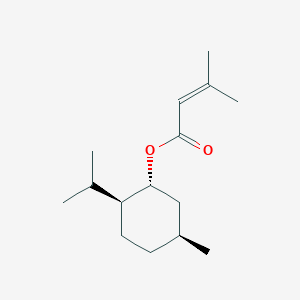
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- is a complex organic compound with a unique structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct molecular configuration makes it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- involves several steps. One common method includes the reaction of 3-halogenated butene with magnesium in an ether solvent to form a 3-halogenated-butene Grignard reagent. This reagent is then added dropwise to a carbonic ester for a substitution reaction, resulting in the formation of 2-methyl-3-butenoic acid ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. The process typically includes the use of environmentally friendly reagents and conditions to minimize the impact on the environment.
化学反応の分析
Types of Reactions
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The molecular pathways involved often include binding to specific receptors or enzymes, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- include:
3-Butenoic acid: This compound has a similar structure but lacks the cyclohexyl ester group.
Butenoic acid: This is a general term for compounds with a similar backbone but different substituents.
Uniqueness
The uniqueness of 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- lies in its specific molecular configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
特性
CAS番号 |
74499-53-9 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h8,11-14H,6-7,9H2,1-5H3/t12-,13-,14+/m0/s1 |
InChIキー |
KGPJMTFDHBCYTJ-MELADBBJSA-N |
異性体SMILES |
C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C=C(C)C)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)C=C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
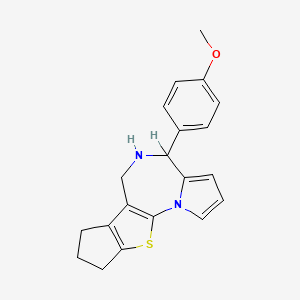

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)

